REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5](=[CH:11][C:12]#[N:13])[CH2:6][C:7]([O:9][CH3:10])=[O:8]>CO.[Pd]>[CH3:10][O:9][C:7](=[O:8])[CH2:6][CH:5]([CH2:11][C:12]#[N:13])[CH2:4][C:3]([O:2][CH3:1])=[O:14]
|
Name
|
|
Quantity
|
403 g
|
Type
|
reactant
|
Smiles
|
COC(CC(CC(=O)OC)=CC#N)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The Pd—C was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(CC(=O)OC)CC#N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 212 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |